molecular formula C11H13NO2S B1597886 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione CAS No. 24456-59-5

6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione

Cat. No.: B1597886
CAS No.: 24456-59-5
M. Wt: 223.29 g/mol
InChI Key: CTIOPTPZTOYIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with sulfur-containing reagents. One common method is the reaction with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the thione derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thione group. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the thione group but shares the core isoquinoline structure.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional hydrogen atom, making it a tetrahydro derivative.

    6,7-Dimethoxy-3,4-dihydroisoquinoline-1-acetic acid: Contains an acetic acid group instead of the thione group.

Uniqueness

6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-13-9-5-7-3-4-12-11(15)8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOPTPZTOYIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369202
Record name 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24456-59-5
Record name 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Reactant of Route 2
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Reactant of Route 3
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Reactant of Route 4
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Reactant of Route 5
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Reactant of Route 6
Reactant of Route 6
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.